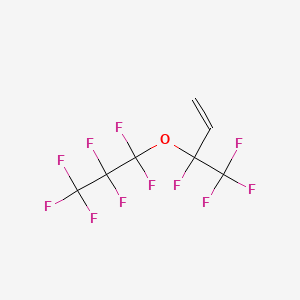

3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-ene

Description

3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-ene (CAS 131628-34-7) is a fluorinated olefin with the molecular formula C₇H₃F₁₁O and a molecular weight of 312.08 g/mol . Its structure features a but-1-ene backbone substituted with a heptafluoropropoxy group (-OC₃F₇) and four fluorine atoms at positions 3 and 2. Key physical properties include a boiling point of 77–78°C (experimental) and a calculated density of 1.517 g/cm³ . The compound exhibits significant industrial relevance, with manufacturers such as SynQuest Labs and Manchester Organics Ltd. listing it for specialized chemical applications .

Safety data indicate risks of eye, respiratory, and skin irritation (Risk Phrase R36/37/38), necessitating protective equipment (S36/37/39) during handling .

Properties

IUPAC Name |

3,4,4,4-tetrafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)but-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F11O/c1-2-3(8,5(11,12)13)19-7(17,18)4(9,10)6(14,15)16/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARAZKHHMOWWQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F11O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20721508 | |

| Record name | 3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131628-34-7 | |

| Record name | 3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-ene typically involves the reaction of appropriate fluorinated precursors under controlled conditions. One common method involves the reaction of a fluorinated alkene with a fluorinated ether in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-ene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or acids.

Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.

Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorinated carboxylic acids, while reduction can produce fluorinated alkanes .

Scientific Research Applications

3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-ene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.

Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-ene involves its interaction with molecular targets through its fluorinated functional groups. These interactions can affect various biochemical pathways and processes, depending on the specific application. For example, in drug development, the compound’s fluorine atoms can enhance the binding affinity and metabolic stability of pharmaceuticals .

Comparison with Similar Compounds

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne (CAS Not Specified)

- Molecular Formula : C₅HF₇

- Key Differences :

- Applications: Likely used as a fluorinated monomer or intermediate in high-performance polymer synthesis.

1,1,2,3,3,3-Hexafluoro-1-methoxy-2-(trifluoromethyl)propane (CAS 163702-08-7)

- Molecular Formula : C₅H₃F₉O

- Substituted with methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups.

- Hazards: Limited toxicological data available, contrasting with the well-documented irritant properties of the target compound .

Functional Analogues

Perfluorinated Butanes (e.g., 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane; CAS 355-24-8)

Polyfluorinated Ethers (e.g., HFPO-DA; CAS 13252-13-6)

- Molecular Formula : C₆HF₁₁O₃

- Key Differences: Contains a carboxylic acid group (-COOH), unlike the non-polar olefinic structure of the target compound. Known environmental persistence and bioaccumulation risks, whereas the target compound’s environmental impact remains understudied .

Research and Industrial Relevance

- The target compound’s olefinic structure makes it suitable for copolymerization with fluorinated monomers to enhance material properties like chemical resistance .

- Unlike polyfluorinated acids (e.g., HFPO-DA), it lacks ionizable groups, reducing bioaccumulation concerns but necessitating further environmental studies .

- Discrepancies in boiling point data (e.g., 77–78°C experimental vs. 103.4°C calculated) highlight the need for standardized measurement protocols .

Biological Activity

3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-ene (CAS Number: 131628-34-7) is a fluorinated organic compound characterized by its unique molecular structure, which includes multiple fluorine atoms and an alkenyl group. This compound has garnered attention in various fields, particularly in chemistry, biology, and medicine, due to its potential applications in drug development and its interactions with biological systems.

- Molecular Formula : C₇H₃F₁₁O

- Molecular Weight : 312.081 g/mol

- Purity : ≥97%

The compound is synthesized through reactions involving fluorinated precursors under controlled conditions, often utilizing catalysts to enhance yield and purity . Its stability and reactivity make it a valuable building block in the synthesis of more complex fluorinated compounds.

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of its interactions with biological molecules and its potential use in medical applications.

The compound's mechanism of action involves interactions with molecular targets through its fluorinated functional groups. These interactions can influence various biochemical pathways, enhancing binding affinity and metabolic stability in pharmaceuticals .

Toxicological Studies

Research has indicated that compounds similar to this compound may exhibit toxicological effects. For instance, studies on related perfluoroalkyl substances (PFAS) have shown associations with liver toxicity, immune suppression, and developmental effects in animal models . The specific toxicity profile of this compound requires further investigation to understand its safety and efficacy fully.

Case Studies

- Fluorinated Biomolecules : Research has explored the use of this compound in developing fluorinated biomolecules for imaging purposes. These biomolecules leverage the unique properties of fluorine to enhance the contrast in imaging techniques .

- Drug Development : The compound is being investigated for its potential role in drug design. It is hypothesized that the incorporation of fluorinated moieties can improve the pharmacokinetic properties of drugs by increasing their metabolic stability and bioavailability .

Interaction with Serum Albumin

Recent studies have highlighted the interaction between this compound and human serum albumin (hSA), a major drug-carrier protein in blood plasma. The binding characteristics can significantly affect the pharmacological effects of drugs by altering their serum half-life and availability .

Table of Biological Activities

Q & A

Q. What are the key physicochemical properties of 3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-ene relevant to environmental persistence?

Methodological Answer: Critical properties include vapor pressure, water solubility, and hydrolysis potential. Experimental data for structurally analogous compounds (e.g., HFPO-DAF) indicate a vapor pressure range of 40–56°C (experimental boiling point) and modeled estimates (e.g., OPERA v2.9) predicting volatility (251 mmHg) and low water solubility (0.60 mg/L) . These properties suggest atmospheric mobility and persistence in aquatic systems. Researchers should validate predictions using gas chromatography-mass spectrometry (GC-MS) for volatility and shake-flask methods for solubility .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is preferred. For example, stable isotope-labeled standards (e.g., ¹³C-labeled analogs of HFPO-DA) improve accuracy in environmental and biological samples . Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges enhances recovery rates in water matrices. Method validation should include matrix-matched calibration and limits of detection (LOD) below 1 ng/L .

Q. How does this compound hydrolyze in aqueous environments, and what are the implications?

Methodological Answer: Hydrolysis studies of related fluorinated ethers (e.g., HFPO-DAF) show degradation to carboxylic acids (e.g., HFPO-DA) and hydrogen fluoride (HF) under neutral/basic conditions . Researchers should conduct kinetic assays at varying pH and temperatures, using nuclear magnetic resonance (NMR) to track structural changes. Hydrolysis products increase environmental mobility and toxicity risks, necessitating concurrent analysis of degradation byproducts .

Advanced Research Questions

Q. What experimental models are suitable for assessing the chronic toxicity of this compound?

Methodological Answer: Rodent models (e.g., Sprague-Dawley rats) exposed via oral gavage or drinking water are standard for PFAS toxicity. Dosing regimens should align with OECD guidelines, including subchronic (90-day) and carcinogenicity studies (2-year). Endpoints include liver hypertrophy, serum biomarkers (e.g., ALT, AST), and histopathology. For mechanistic insights, transcriptomic analysis (RNA-seq) identifies pathways like peroxisome proliferator-activated receptor (PPAR) signaling .

Q. How can researchers address discrepancies in reported physicochemical data for fluorinated ethers like this compound?

Methodological Answer: Discrepancies arise from experimental vs. modeled data (e.g., boiling point: 40–56°C experimental vs. 81°C modeled) . Researchers should prioritize peer-reviewed experimental data and validate models (e.g., OPERA, EPI Suite) using laboratory measurements. Interlaboratory comparisons and QA/QC protocols ensure reproducibility. For controversial properties, meta-analyses of existing datasets are recommended .

Q. What are the implications of structural analogs (e.g., HFPO-DA) on the environmental fate of this compound?

Methodological Answer: Analog compounds (e.g., HFPO-DA) exhibit high mobility in water and resistance to biodegradation, classifying them as PMT/vPvM substances under REACH . Computational tools (e.g., ECOSAR) predict analogous behavior for this compound. Field studies should monitor groundwater penetration and adsorption coefficients (e.g., log Koc) using soil-water partitioning experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.